Validated Synthetic Efficiency: A High-Yield (80.2%) Route for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been optimized to achieve a high total yield of 80.2% over multiple steps, starting from readily available materials [1]. This demonstrates a robust and efficient process for its procurement. In contrast, the regioisomer tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS 181269-69-2) is often cited as a key intermediate but its production in optically active form has been noted as economically inefficient and not suitable for mass production due to low yield when using conventional methods, necessitating the development of specialized processes [2].
| Evidence Dimension | Overall Synthesis Yield |
|---|---|
| Target Compound Data | 80.2% (multi-step) |
| Comparator Or Baseline | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (Optically active form) |
| Quantified Difference | The target compound's racemic synthesis achieves a high yield, while the optically active form of the comparator is noted for low yield and economic inefficiency in traditional methods. |
| Conditions | Multi-step synthesis from 3-hydroxy-4-methylpyridine and benzyl chloride. |
Why This Matters
A high-yielding, scalable synthetic route directly translates to lower cost-of-goods and ensures a more reliable supply chain for procurement at research or pilot-plant scale.
- [1] Hao B, Zhang W, Geng X, Zhao Q, Chen X. Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate. Journal of Chemical Engineering of Chinese Universities. 2011;25(6):1021-1025. View Source
- [2] Choi KD, et al. Intermediates for Optically Active Piperidine Derivatives and Preparation Methods Thereof. US Patent Application US20210107873A1. Published April 15, 2021. View Source
